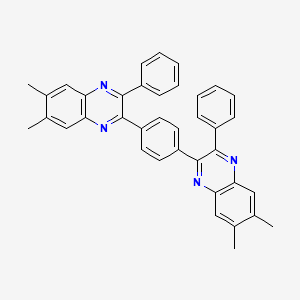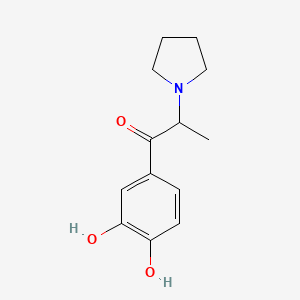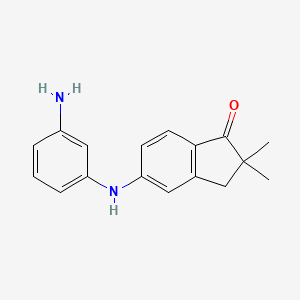
5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminoanilino)-2,2-dimetil-2,3-dihidro-1H-inden-1-ona es un compuesto orgánico con una estructura compleja que incluye un núcleo de indanona sustituido con un grupo aminoanilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(3-Aminoanilino)-2,2-dimetil-2,3-dihidro-1H-inden-1-ona típicamente involucra la reacción de 3-aminoanilina con 2,2-dimetilindanona bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador y bajo temperatura y presión controladas para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar métodos más escalables, como la síntesis de flujo continuo. Este enfoque permite un mejor control de los parámetros de reacción y puede conducir a una mayor eficiencia y consistencia en el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(3-Aminoanilino)-2,2-dimetil-2,3-dihidro-1H-inden-1-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las condiciones típicamente involucran el uso de bases o ácidos fuertes para facilitar la reacción.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir varias aminas.
Aplicaciones Científicas De Investigación
5-(3-Aminoanilino)-2,2-dimetil-2,3-dihidro-1H-inden-1-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de 5-(3-Aminoanilino)-2,2-dimetil-2,3-dihidro-1H-inden-1-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(3-Aminoanilino)-1-(2-feniletil)-4-piperidinocarbonitrilo
- Etil (3-aminoanilino)(oxo)acetato
Singularidad
5-(3-Aminoanilino)-2,2-dimetil-2,3-dihidro-1H-inden-1-ona es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
918330-44-6 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
5-(3-aminoanilino)-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C17H18N2O/c1-17(2)10-11-8-14(6-7-15(11)16(17)20)19-13-5-3-4-12(18)9-13/h3-9,19H,10,18H2,1-2H3 |
Clave InChI |
UIHWNGHDDQEUQI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C1=O)C=CC(=C2)NC3=CC=CC(=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)
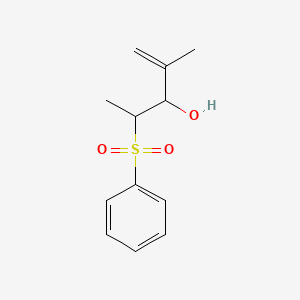

![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
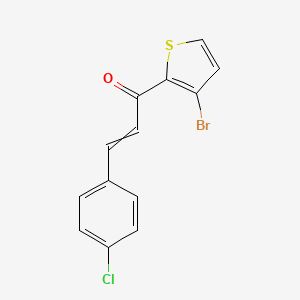
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)

![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
